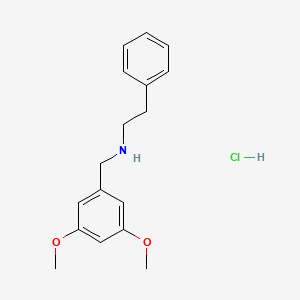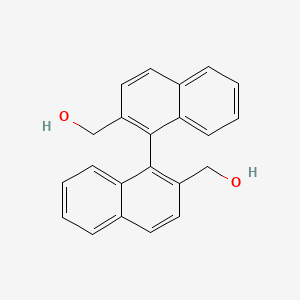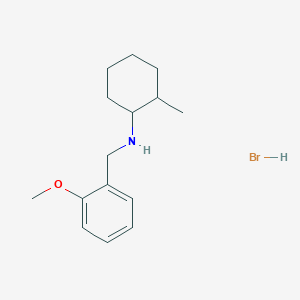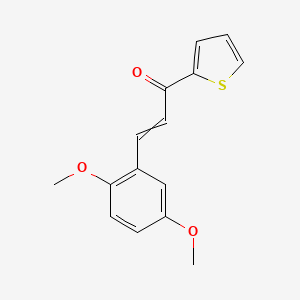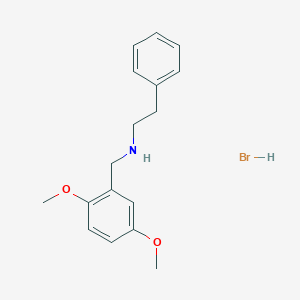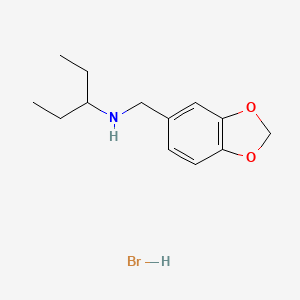
N-(1,3-Benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,3-Benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide” is a chemical compound with the molecular formula C12H17NO2 . It’s also known by other names such as MBDB, 2-Butanamine, 1-(3,4-methylenedioxyphenyl), N-methyl, and 2-Methylamino-1-(3,4-methylenedioxyphenyl)butane .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodioxol group attached to a pentanamine group via a methylene bridge . The IUPAC Standard InChIKey for this compound is USWVWJSAJAEEHQ-UHFFFAOYSA-N .Scientific Research Applications
Chemical Synthesis and Material Science
N-(1,3-Benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide's derivatives have been explored in various scientific contexts, including chemical synthesis and material science. A study by Gupta et al. (2016) focused on the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, showcasing the compound's utility in creating materials with potential anticancer, antibacterial, and DNA-binding applications. This research highlights the compound's versatility in synthesizing new materials with significant biological activities (Gupta et al., 2016).
Anticancer and Antibacterial Agents
The derivatives of N-(1,3-Benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide have shown promising results as anticancer and antibacterial agents. The study by Altıntop et al. (2017) synthesized benzodioxole-based dithiocarbamate derivatives and evaluated their cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines, revealing potential anticancer properties. Additionally, these compounds were tested for their inhibitory effects on human carbonic anhydrase enzymes, indicating their broad biological applications (Altıntop et al., 2017).
Neuropharmacology
In the field of neuropharmacology, Saha et al. (2018) investigated synthetic cathinones, including derivatives of N-(1,3-Benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide, assessing their action as dopamine transporter blockers. This study provides insights into the neurochemical mechanisms underlying the stimulant effects of these compounds, contributing to our understanding of their pharmacological profiles (Saha et al., 2018).
Molecular Dynamics and Computational Chemistry
In computational chemistry and molecular dynamics, research has delved into the structural and interaction properties of N-(1,3-Benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide derivatives. For instance, the synthesis and insecticidal activity of benzoheterocyclic analogues by Sawada et al. (2003) explored the structural basis for the activity of these compounds against various pests, providing a foundation for developing more effective insecticides (Sawada et al., 2003).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications. Given the interest in similar compounds for their unique biological activities , “N-(1,3-Benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide” could also be a subject of interest in future research.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with neurotransmitters such as serotonin and dopamine .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in neurotransmitter levels . The stereoselectivity of the compound, with the (+)-isomer having greater potency than the (-)-isomer, has been observed .
Biochemical Pathways
It is suggested that presynaptic serotonergic mechanisms may be critical .
Result of Action
It is suggested that the compound may have mdma-like behavioral activity .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.BrH/c1-3-11(4-2)14-8-10-5-6-12-13(7-10)16-9-15-12;/h5-7,11,14H,3-4,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTVYMLHJCLZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC2=C(C=C1)OCO2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

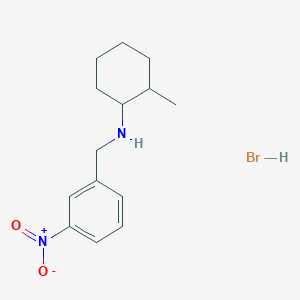
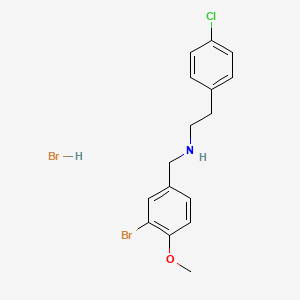
![N-[(4-Methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6351914.png)
![N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide; 95%](/img/structure/B6351918.png)
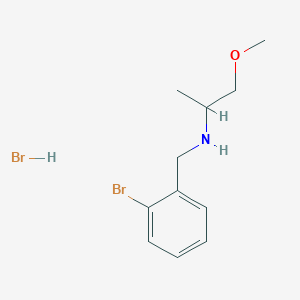
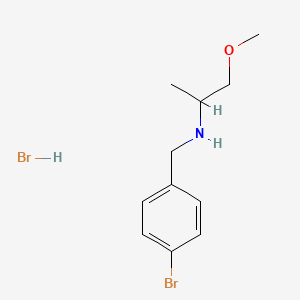
amine hydrobromide; 95%](/img/structure/B6351942.png)
